(4-Cyclopropoxy-5-isopropoxypyridin-2-YL)methanamine
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Overview
Description
(4-Cyclopropoxy-5-isopropoxypyridin-2-YL)methanamine is an organic compound with the molecular formula C12H18N2O2 It is a derivative of pyridine, featuring both cyclopropoxy and isopropoxy substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropoxy-5-isopropoxypyridin-2-YL)methanamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, often involving high-throughput screening of reaction conditions and catalysts. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropoxy-5-isopropoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(4-Cyclopropoxy-5-isopropoxypyridin-2-YL)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Cyclopropoxy-5-isopropoxypyridin-2-YL)methanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropoxy and isopropoxy groups may enhance binding affinity and specificity to these targets, influencing biological pathways and processes. Detailed studies on its mechanism of action would involve molecular docking and biochemical assays to elucidate its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- (4-Cyclopropoxy-2-isopropoxypyridin-3-YL)methanamine
- (4-Cyclopropoxy-5-isopropylpyridin-2-YL)methanamine
Uniqueness
(4-Cyclopropoxy-5-isopropoxypyridin-2-YL)methanamine is unique due to the specific positioning of its substituents on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties compared to its analogs. For instance, the presence of both cyclopropoxy and isopropoxy groups may confer enhanced stability and reactivity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C12H18N2O2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
(4-cyclopropyloxy-5-propan-2-yloxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)15-12-7-14-9(6-13)5-11(12)16-10-3-4-10/h5,7-8,10H,3-4,6,13H2,1-2H3 |
InChI Key |
LXYSVNARTLPRSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(N=C1)CN)OC2CC2 |
Origin of Product |
United States |
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